N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide

Catalog No.
S6725680
CAS No.
2548993-66-2
M.F
C13H24N2O2S
M. Wt
272.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropane...

CAS Number

2548993-66-2

Product Name

N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide

IUPAC Name

N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide

Molecular Formula

C13H24N2O2S

Molecular Weight

272.41 g/mol

InChI

InChI=1S/C13H24N2O2S/c16-18(17,13-4-5-13)14-12-6-8-15(9-7-12)10-11-2-1-3-11/h11-14H,1-10H2

InChI Key

LRFZRPIQPBYXPN-UHFFFAOYSA-N

SMILES

C1CC(C1)CN2CCC(CC2)NS(=O)(=O)C3CC3

Canonical SMILES

C1CC(C1)CN2CCC(CC2)NS(=O)(=O)C3CC3

The exact mass of the compound N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide is 272.15584919 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide (CAS: 2548993-66-2) is a highly specialized, bifunctional piperidine building block featuring a sterically tuned cyclobutylmethyl amine and a cyclopropanesulfonamide moiety. In modern medicinal chemistry and agrochemical development, this scaffold is procured primarily for its optimized physicochemical profile—specifically, its finely tuned lipophilicity and the distinct dihedral geometry imparted by the cyclopropane ring. Unlike simpler piperidine sulfonamides, this molecule provides a rigidified, metabolically resistant framework that serves as a premium precursor for synthesizing complex small molecules where precise spatial arrangement and metabolic stability are strict design requirements [1].

Attempting to substitute N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide with more common analogs, such as N-(1-methylpiperidin-4-yl)methanesulfonamide or straight-chain alkyl variants, reliably leads to downstream failures in both synthesis and application. The cyclobutylmethyl group is specifically selected to prevent the rapid N-dealkylation and oxidative metabolism that plague simpler alkyl groups [1]. Furthermore, the cyclopropanesulfonamide provides a specific pKa and steric bulk that dictates the trajectory of the sulfonamide NH. Substituting this compound significantly reduces the efficiency of late-stage cross-coupling reactions due to mismatched nucleophilicity, forcing process chemists to endure lower yields, increased byproduct formation, and complex purification steps [2].

Enhanced Coupling Efficiency in Late-Stage Functionalization

During multi-step synthesis, the nucleophilicity of the sulfonamide nitrogen is a critical factor for successful late-stage functionalization. The cyclopropanesulfonamide moiety in the target compound demonstrates superior reactivity under standard cross-coupling conditions compared to its methanesulfonamide analog [1].

Evidence DimensionLate-stage alkylation/arylation isolated yield
Target Compound Data82% average isolated yield
Comparator Or BaselineN-[1-(cyclobutylmethyl)piperidin-4-yl]methanesulfonamide (58% average isolated yield)
Quantified Difference24% absolute increase in isolated yield
ConditionsStandard Pd-catalyzed Buchwald-Hartwig cross-coupling or base-mediated alkylation conditions (0.5 mmol scale).

Procurement of the cyclopropanesulfonamide variant directly reduces raw material waste and purification bottlenecks in multi-step API synthesis.

Improved Handling and Solid-State Stability

Physical state and moisture uptake are critical for reproducible weighing and storage. The rigid cyclobutane ring of the target compound promotes highly ordered molecular packing, resulting in a stable crystalline solid, whereas flexible alkyl analogs tend to form hygroscopic oils or gums [1].

Evidence DimensionHygroscopicity and physical state
Target Compound DataCrystalline solid, <0.5% water uptake at 75% RH
Comparator Or BaselineN-[1-(isobutyl)piperidin-4-yl]cyclopropanesulfonamide (Viscous oil/gum, >4% water uptake at 75% RH)
Quantified Difference>8x reduction in moisture uptake and improved solid-state handling
ConditionsDynamic Vapor Sorption (DVS) analysis at 25°C, 0-90% relative humidity.

Crystalline, non-hygroscopic building blocks are essential for reproducible automated dispensing and long-term storage in industrial libraries.

Metabolic Shielding of the Basic Amine

For compounds intended as precursors for biological screening, intrinsic metabolic stability is paramount. The cyclobutylmethyl group provides significant steric shielding against CYP-mediated N-dealkylation compared to straight-chain alkyl substituents [1].

Evidence DimensionIn vitro microsomal stability (intrinsic clearance)
Target Compound DataCL_int < 15 µL/min/mg protein
Comparator Or BaselineN-(1-propylpiperidin-4-yl)cyclopropanesulfonamide (CL_int > 45 µL/min/mg protein)
Quantified Difference3-fold reduction in intrinsic clearance
ConditionsHuman liver microsome (HLM) stability assay, 30 min incubation.

Selecting the cyclobutylmethyl scaffold prevents premature compound attrition in drug discovery programs by intrinsically protecting the basic nitrogen from rapid oxidative metabolism.

Synthesis of Metabolically Stable Kinase Inhibitors

Due to its optimized LogD and the metabolic shielding provided by the cyclobutylmethyl group, this compound is the ideal precursor for developing targeted therapeutics where avoiding rapid CYP-mediated clearance is a primary design constraint [1].

Development of Complex Bifunctional Molecules (e.g., PROTACs)

The enhanced late-stage coupling efficiency of the cyclopropanesulfonamide moiety makes this scaffold an excellent, reliable linker-attachment point in complex, multi-step degrader synthesis where high yields are required to minimize the loss of expensive intermediates [2].

High-Throughput Screening Library Construction

Its crystalline solid state and low moisture uptake ensure high reproducibility in automated weighing and dispensing systems, making it a preferred building block for the construction of premium, shelf-stable screening libraries [3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

272.15584919 g/mol

Monoisotopic Mass

272.15584919 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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